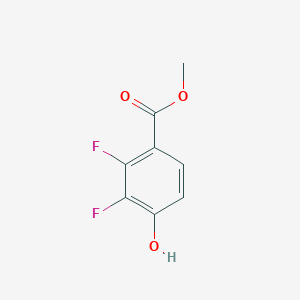

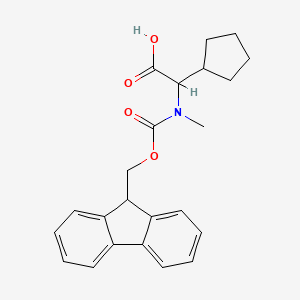

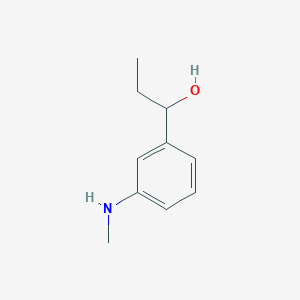

![molecular formula C8H5N3O3 B1648330 7-Nitro-pyrido[1,2-a]pyrimidin-4-on CAS No. 517895-72-6](/img/structure/B1648330.png)

7-Nitro-pyrido[1,2-a]pyrimidin-4-on

Übersicht

Beschreibung

7-Nitro-pyrido[1,2-a]pyrimidin-4-one is a useful research compound. Its molecular formula is C8H5N3O3 and its molecular weight is 191.14 g/mol. The purity is usually 95%.

BenchChem offers high-quality 7-Nitro-pyrido[1,2-a]pyrimidin-4-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-Nitro-pyrido[1,2-a]pyrimidin-4-one including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Chalcogenierung in der organischen Synthese

7-Nitro-pyrido[1,2-a]pyrimidin-4-on wurde in metallfreien C-3-Chalcogenierungsprozessen zur Synthese von 3-ArS/ArSe-Derivaten verwendet. Diese Methode ist bedeutsam für die Herstellung von schwefel- und selenhaltigen Verbindungen, die in verschiedenen chemischen Industrien aufgrund ihrer potenziellen Anwendungen in der Pharmakologie und Materialwissenschaft wertvoll sind .

Antikrebsforschung

Von Pyrido[1,2-a]pyrimidin-4-on abgeleitete Verbindungen haben vielversprechende Eigenschaften in der Antikrebsaktivität gezeigt. Forschungen zeigen, dass diese Verbindungen Enzyme wie CDK hemmen können, die an der Zellzyklusregulation beteiligt sind und Ziele für die Krebstherapie darstellen .

Entzündungshemmende Anwendungen

Derivate von this compound erwiesen sich als potente Inhibitoren von Stickstoffmonoxid-Synthasen (nNOS und eNOS), die bei Entzündungsprozessen eine Rolle spielen. Dies deutet auf potenzielle Anwendungen bei der Entwicklung entzündungshemmender Medikamente hin .

Antivirale Verbindungen

Das Strukturmotiv von Pyrido[1,2-a]pyrimidin-4-on ist relevant bei der Synthese von antiviralen Verbindungen. Nitroazolo-pyrimidine, die eine ähnliche Struktur aufweisen, haben eine breite antivirale Wirkung und Wirksamkeit gezeigt .

Korrosionsschutz

Heterocyclische Verbindungen wie Pyrido[1,2-a]pyrimidin-4-on-Derivate werden hinsichtlich ihrer Effizienz als Oxidations- und Korrosionsschutzmittel bewertet, was entscheidend ist, um die Lebensdauer von Schmierölen zu verlängern und Industrieanlagen zu schützen .

Modulare Synthese

Die Verbindung dient als Baustein in modularen Syntheseprotokollen, die eine praktische und skalierbare Herstellung von mehrfach substituierten Pyrido[1,2-a]pyrimidin-4-onen ermöglichen. Dies hat Auswirkungen auf die optimierte Herstellung komplexer organischer Moleküle .

Wirkmechanismus

Mode of Action

It is synthesized via a one-pot tandem cui-catalyzed c–n bond formation/intramolecular amidation reaction . This suggests that the compound might interact with its targets through similar chemical reactions, leading to changes in the target molecules .

Biochemical Pathways

The compound’s synthesis involves a cui-catalyzed c–n bond formation/intramolecular amidation reaction , which may suggest potential impacts on biochemical pathways involving similar reactions.

Eigenschaften

IUPAC Name |

7-nitropyrido[1,2-a]pyrimidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5N3O3/c12-8-3-4-9-7-2-1-6(11(13)14)5-10(7)8/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKEOGGMUOLVIJZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC=CC(=O)N2C=C1[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-chloro-1H-benzo[d]imidazol-5-ol](/img/structure/B1648249.png)

![N-[(4-bromophenyl)methyl]propanamide](/img/structure/B1648287.png)

![Ethyl-2-[5-(3-nitrophenyl)]furoyl-acetate](/img/structure/B1648309.png)